3-Difluoromethyl-2,6-dimethylanisole
Overview
Description
3-Difluoromethyl-2,6-dimethylanisole is a fluorinated methylaryl compound with the molecular formula C10H12F2O and a molecular weight of 186.2 g/mol
Preparation Methods
The synthesis of 3-Difluoromethyl-2,6-dimethylanisole typically involves difluoromethylation processes. These processes are based on the formation of X–CF2H bonds, where X can be carbon (sp, sp2, sp3), oxygen, nitrogen, or sulfur . Various methods have been developed to achieve this, including metal-based methods that transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been employed to construct C(sp3)–CF2H bonds . Industrial production methods often utilize novel non-ozone depleting difluorocarbene reagents for X–H insertion .
Chemical Reactions Analysis
3-Difluoromethyl-2,6-dimethylanisole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where the difluoromethyl group can be replaced by other functional groups. Common reagents and conditions used in these reactions include ClCF2H for X–CF2H bond formation and difluoroacetic anhydride for radical difluoromethylation. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Difluoromethyl-2,6-dimethylanisole has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It is used in the development of imaging probes and other biologically active molecules.
Medicine: The compound’s unique properties make it a valuable component in the development of new drugs and therapeutic agents.
Industry: It is used in the production of materials with improved physical properties, such as increased metabolic stability and solubility.
Mechanism of Action
The mechanism of action of 3-Difluoromethyl-2,6-dimethylanisole involves its ability to act as a hydrogen-bond donor. Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues . This property is crucial in its interactions with molecular targets and pathways, influencing its biological and chemical effects.
Comparison with Similar Compounds
3-Difluoromethyl-2,6-dimethylanisole can be compared with other fluorinated compounds such as:
Trifluoromethyl compounds: These compounds have three fluorine atoms attached to a carbon atom, providing different chemical properties compared to difluoromethyl compounds.
Trifluoromethoxy compounds: These compounds have a trifluoromethoxy group, which also influences their chemical behavior.
Trifluoroethyl compounds: These compounds contain a trifluoroethyl group, offering unique properties in various applications. The uniqueness of this compound lies in its specific difluoromethyl group, which provides distinct advantages in terms of hydrogen-bonding and chemical reactivity.
Properties
IUPAC Name |
1-(difluoromethyl)-3-methoxy-2,4-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-5-8(10(11)12)7(2)9(6)13-3/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTHZADKLBSQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(F)F)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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